molecular formula C23H24FN5O2S B2646375 N-(4-isopropylbenzyl)-2-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1251693-79-4

N-(4-isopropylbenzyl)-2-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No. B2646375
CAS RN: 1251693-79-4
M. Wt: 453.54
InChI Key: ZDMBHPOKMJRVSG-UHFFFAOYSA-N
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Description

N-(4-isopropylbenzyl)-2-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of oxadiazole derivative and has been found to possess various biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Oxadiazole derivatives have been extensively studied for their antimicrobial properties. For instance, Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating significant activity against various microbial species. This indicates a potential application in developing new antimicrobial agents Gul et al., 2017.

Anticancer and Antitumor Activity

The search for novel anticancer agents has led to the exploration of 1,3,4-oxadiazole derivatives. Faheem (2018) conducted a computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles, assessing their toxicity, tumor inhibition, and anti-inflammatory actions, highlighting the potential of these compounds in cancer therapy Faheem, 2018.

Anti-inflammatory and Analgesic Activities

The anti-inflammatory properties of 1,3,4-oxadiazole derivatives have been validated through various studies. Nargund et al. (1994) synthesized compounds exhibiting significant anti-inflammatory activity, suggesting their potential in treating inflammatory conditions Nargund et al., 1994.

Hemolytic Activity Evaluation

The evaluation of hemolytic activity is crucial in determining the cytotoxicity of new compounds. Research by Gul et al. (2017) on oxadiazole derivatives included screening for hemolytic activity, an essential step in the drug development process to ensure the safety of potential therapeutic agents Gul et al., 2017.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2S/c1-31-20-9-5-4-8-19(20)28-10-12-29(13-11-28)21-14-23(26-16-25-21)32-15-22(30)27-18-7-3-2-6-17(18)24/h2-9,14,16H,10-13,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMBHPOKMJRVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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